- Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition, Angewandte Chemie, 2023, 62(9),
Cas no 935-07-9 (Acetaldehyde,2-phenylhydrazone)
935-07-9 structure
Product Name:Acetaldehyde,2-phenylhydrazone
Numéro CAS:935-07-9
Le MF:C8H10N2
Mégawatts:134.178401470184
CID:809122
Update Time:2023-09-26
Acetaldehyde,2-phenylhydrazone Propriétés chimiques et physiques
Nom et identifiant
-
- Acetaldehyde,2-phenylhydrazone
- N-[(E)-ethylideneamino]aniline
- Acetaldehyde, phenylhydrazone (6CI, 7CI, 8CI, 9CI)
- NSC 65258
-
- Piscine à noyau: 1S/C8H10N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7,10H,1H3
- La clé Inchi: KURBTRNHGDQKOS-UHFFFAOYSA-N
- Sourire: N(NC1C=CC=CC=1)=CC
Propriétés expérimentales
- Dense: 1.0698 (rough estimate)
- Point de fusion: 99.5°C
- Point d'ébullition: 237.3°C (rough estimate)
- Indice de réfraction: 1.5579 (estimate)
Acetaldehyde,2-phenylhydrazone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Diethyl ether ; 0 °C; 1.5 h, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Toluene
Référence
- Synthesis of indomethacin analogues for evaluation as modulators of MRP activity, Bioorganic & Medicinal Chemistry, 2001, 9(3), 745-762
Méthode de production 3
Conditions de réaction
1.1 Solvents: Methanol ; rt; 2 h, rt
Référence
- Nitrogen heterocyclic structure-based organic light emitting nitrogen free radical molecule and preparation method thereof, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Acetic acid Solvents: Ethanol ; 8 h, 100 °C
Référence
- Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors, Journal of Medicinal Chemistry, 2021, 64(19), 14895-14911
Méthode de production 5
Conditions de réaction
Référence
- Preparation of phenylazoxime compounds as agrochemical fungicides, European Patent Organization, , ,
Méthode de production 6
Méthode de production 7
Conditions de réaction
Référence
- 1-Acylindoles. III. Novel synthesis of 9-acyltetrahydrocrbazole and 5-acyl-p-carboline derivatives, Journal of Organic Chemistry, 1967, 32(11), 3693-5
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Carbon (oxidized) Solvents: Ethanol ; 90 min, 80 °C
Référence
- Oxidized single-walled carbon nanotubes (SWCNTs-COOH) as a new catalyst for the protection of carbonyl groups as hydrazones, South African Journal of Chemistry, 2013, 66, 279-281
Méthode de production 9
Conditions de réaction
1.1 Solvents: Ethanol ; 6 h, reflux
Référence
- The use of enaminones and enamines as effective synthons for MSA-catalyzed regioselective synthesis of 1,3,4-tri- and 1,3,4,5-tetrasubstituted pyrazoles, New Journal of Chemistry, 2019, 43(41), 16131-16137
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium periodate
Référence
- Oxidation reaction of phenylhydrazine with sodium periodate. II. Oxidation of phenylhydrazine with sodium periodate in the presence of primary and secondary aliphatic alcohols, Nippon Kagaku Kaishi, 1988, (3), 294-8
Méthode de production 11
Méthode de production 12
Méthode de production 13
Conditions de réaction
Référence
- Synthesis of acetaldehyde phenylhydrazone by chloramine method, Tekhnol. Poluch. Gidrazin. Soed. NPO "Gos. In-t Prikl. Khimii", 1991, 30, 30-2
Méthode de production 14
Conditions de réaction
Référence
- Preparation of phenylazoaldoximes and analogs as agrochemical fungicides, European Patent Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Periodic acid (H5IO6), sodium salt (1:2) Solvents: Diethyl ether
Référence
- Oxidation reaction of phenylhydrazine with sodium periodate. I. Oxidation reaction of phenylhydrazine with sodium periodate in various ethers, Nippon Kagaku Kaishi, 1986, (8), 1102-6
Acetaldehyde,2-phenylhydrazone Raw materials
Acetaldehyde,2-phenylhydrazone Preparation Products
Acetaldehyde,2-phenylhydrazone Littérature connexe
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
935-07-9 (Acetaldehyde,2-phenylhydrazone) Produits connexes
- 103-02-6(1-Phenyl-2-(propan-2-ylidene)hydrazine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Fournisseur de Chine
Lot